molecular formula C18H17N7O B4477658 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4477658
M. Wt: 347.4 g/mol
InChI Key: NDBLZGITMWDILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold widely investigated for its pharmacological versatility . Key structural features include:

  • Position 2: A 2-furyl group, common in adenosine receptor antagonists .
  • Position 6: A 2-(1-pyrrolidinyl)-4-pyrimidinyl substituent, introducing a cyclic amine moiety that may enhance solubility or target binding.

The pyrrolidinyl group at position 6 distinguishes it from morpholine or piperidine derivatives, impacting pharmacokinetics and receptor interactions .

Properties

IUPAC Name

2-(furan-2-yl)-7-methyl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-12-13(14-6-7-19-17(21-14)24-8-2-3-9-24)11-20-18-22-16(23-25(12)18)15-5-4-10-26-15/h4-7,10-11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBLZGITMWDILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CO3)C4=NC(=NC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its potential therapeutic uses.

Chemical Structure and Properties

The structural formula for the compound can be represented as follows:

C15H17N5O\text{C}_{15}\text{H}_{17}\text{N}_5\text{O}

This compound features a triazole ring fused with a pyrimidine structure, along with a furan substituent and a pyrrolidinyl group. These structural components are crucial for its biological activity.

Antiviral Activity

Research has indicated that derivatives of triazolopyrimidines exhibit significant antiviral properties. Specifically, compounds similar to 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine have shown inhibitory effects against HIV integrase. A study demonstrated that modifications in the molecular structure could enhance antiviral efficacy, suggesting that this compound may also possess similar properties .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. For instance, research on related triazole derivatives revealed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis in malignant cells .

Adenosine Receptor Modulation

Another area of interest is the interaction of this compound with adenosine receptors. Studies have shown that triazolopyrimidine derivatives can act as antagonists at the A2A adenosine receptor, which plays a critical role in various physiological processes. This activity may contribute to anti-inflammatory effects and could be beneficial in treating conditions such as asthma and cardiovascular diseases .

Antimicrobial Activity

The antimicrobial properties of triazolopyrimidine derivatives have also been documented. Compounds with similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups was linked to enhanced antibacterial activity .

Case Study 1: Antiviral Efficacy

In vitro studies conducted on a series of triazolopyrimidine derivatives showed that certain modifications significantly improved their ability to inhibit HIV replication. The introduction of functional groups at specific positions on the triazole ring was found to enhance binding affinity to viral enzymes .

Case Study 2: Antitumor Effects

A study evaluating the cytotoxicity of various triazolopyrimidine compounds against human cancer cell lines revealed that 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine exhibited notable activity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation .

Table 1: Biological Activity Overview

Activity TypeEffectivenessReference
AntiviralModerate ,
AntitumorHigh
Adenosine ReceptorModerate ,
AntimicrobialHigh ,

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-(2-furyl)-7-methyl-6-[...]MCF-715
Related Triazole DerivativeBel-740220
Another Triazole CompoundA54925

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antiviral Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidines can inhibit viral replication. Specifically, compounds similar to 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine have shown promise in targeting viral enzymes such as HIV integrase and other key proteins involved in viral replication pathways .

Antitumor Properties

Studies have demonstrated that certain triazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. These compounds may inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis .

Kinase Inhibition

The compound has been investigated for its potential as an inhibitor of protein kinases, which play critical roles in cell signaling and regulation. Inhibitors of specific kinases can be valuable in cancer therapy and other diseases characterized by dysregulated signaling pathways .

Case Study 1: Antiviral Research

A study published in the Journal of Medicinal Chemistry explored the antiviral potential of triazolo[1,5-a]pyrimidine derivatives against HIV. The research highlighted the ability of these compounds to inhibit HIV integrase with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis indicated that modifications at the pyrimidine ring significantly enhanced antiviral activity .

Case Study 2: Antitumor Activity

In a study focusing on cancer treatment, derivatives of 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine were tested against human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being confirmed through flow cytometry assays .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis; cell cycle arrest
Kinase InhibitionModulation of kinase activity

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Position 2 Position 6 Position 7 Key Biological Activity Reference
Target Compound 2-Furyl 2-(1-Pyrrolidinyl)-4-pyrimidinyl Methyl Not reported N/A
ZM241385 2-Furyl 2-Aminoethylphenol 7-Amino A2A adenosine receptor antagonist (Ki = 1.6 nM)
SCH442416 2-Furyl 3-(4-Methoxyphenyl)propyl 5-Amino A2A receptor antagonist (Ki = 0.4 nM)
7-Methyl-6-[2-(4-Morpholinyl)-4-pyrimidinyl]-2-phenyl Phenyl 2-Morpholinyl-4-pyrimidinyl Methyl Tubulin polymerization inhibitor (IC50 = 2.1 µM)
5-(Pyridin-2-yl)-N-(2-(pyridin-4-yl)ethyl) Pyridin-2-yl Chloro 7-Amino Anti-tubercular (MIC = 0.5 µg/mL)

Key Observations:

Position 2: The 2-furyl group is conserved in adenosine receptor antagonists (e.g., ZM241385, SCH442416) and correlates with high affinity for A2A receptors . Replacement with phenyl (as in ) shifts activity to tubulin inhibition .

Position 6 :

  • The pyrrolidinyl group in the target compound may improve solubility compared to morpholinyl () or unsubstituted pyrimidinyl groups .
  • In SCH442416, a 3-(4-methoxyphenyl)propyl chain enhances A2A selectivity via hydrophobic interactions .

Position 7: Methyl substitution (target compound) contrasts with amino or aryl groups. Bulkier groups (e.g., trimethoxyphenyl in ) enhance tubulin binding but may reduce bioavailability .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

  • Hydrophilic substituents (e.g., hydroxyl or methoxy groups) at position 6 or side chains improve water solubility, as seen in SCH442416 and derivatives . The target compound’s pyrrolidinyl group may confer moderate solubility compared to morpholinyl analogues .
  • Methyl at position 7 likely reduces metabolic instability compared to amino-substituted triazolopyrimidines .

Target Selectivity:

  • Adenosine Receptors: 2-Furyl derivatives (e.g., ZM241385) show nM affinity for A2A receptors, while SCH442416 achieves sub-nM potency via extended alkyl chains . The target compound’s pyrrolidinyl-pyrimidinyl group may modulate selectivity toward A3 receptors, though further studies are needed.
  • Anticancer Activity : Compounds with trimethoxyphenyl or pyridinyl groups exhibit tubulin inhibition or kinase modulation . The target compound’s methyl group may limit steric effects, favoring interactions with smaller binding pockets.

Q & A

Q. Q1. What are the established synthetic routes for this compound, and how is its structural integrity confirmed?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. For example, a related triazolopyrimidine derivative was synthesized using ethyl carboxilate intermediates reacted with amines under reflux conditions in a water-ethanol solvent system (1:1 v/v), catalyzed by TMDP (2,2,6,6-tetramethylpiperidine) . Structural confirmation relies on multi-spectral analysis:

  • 1^1H and 13^13C NMR to verify proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches).
  • Elemental analysis to validate purity and stoichiometry .

Q. Q2. What are the primary research applications of this compound in chemical and biological studies?

Methodological Answer: This compound serves as a versatile scaffold due to its fused triazolo-pyrimidine core:

  • Chemistry : Acts as a precursor for synthesizing complex heterocycles (e.g., via nucleophilic substitutions at the pyrrolidinyl or furyl groups) .
  • Biology : Screened for bioactivity (e.g., antimicrobial, kinase inhibition) using in vitro assays. For instance, analogs are tested against cancer cell lines via MTT assays, with IC50_{50} values compared to reference drugs .

Advanced Research Questions

Q. Q3. How can computational quantum chemical methods optimize reaction pathways for derivatives of this compound?

Methodological Answer: State-of-the-art reaction path search algorithms (e.g., artificial force-induced reaction method) combined with density functional theory (DFT) calculations can predict transition states and intermediates. For example:

  • Reaction Barrier Analysis : Calculate activation energies to identify kinetically favorable pathways.
  • Solvent Effects : Use implicit solvent models (e.g., COSMO) to simulate solvent interactions and optimize conditions (e.g., ethanol vs. DMF).
  • Feedback Loops : Experimental data (e.g., yields) refine computational parameters, enhancing predictive accuracy .

Q. Q4. How do researchers resolve contradictions in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected 1^1H NMR peaks) are addressed via:

  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Tautomerism Analysis : Compare experimental IR carbonyl stretches with DFT-predicted vibrational modes for tautomeric forms.
  • Cross-Validation : Replicate synthesis under inert conditions (e.g., argon) to rule out oxidative byproducts .

Q. Q5. What experimental design strategies maximize reaction yields while minimizing side products?

Methodological Answer: Statistical Design of Experiments (DoE) is critical:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify significant factors. For example, a 23^3 factorial design revealed that TMDP catalyst >20 mol% increases byproduct formation .
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., 65°C, 15 mol% TMDP) to achieve >85% yield .
  • Scale-Up Considerations : Use microreactors for continuous flow synthesis to enhance heat/mass transfer .

Q. Q6. How are mechanistic studies conducted to elucidate the compound’s reactivity in catalytic systems?

Methodological Answer: Mechanistic insights are gained via:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for proton-transfer steps in deuterated solvents.
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect transient intermediates.
  • In Situ Spectroscopy : Raman or UV-Vis monitoring of reaction progress to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.